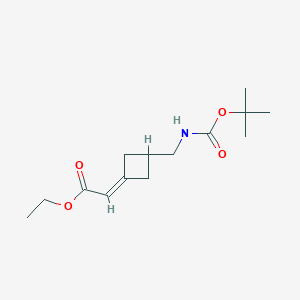
Ethyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)cyclobutylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)cyclobutylidene)acetate is a complex organic compound with the molecular formula C13H21NO4. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)cyclobutylidene)acetate typically involves multiple steps. One common method includes the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the cyclobutylidene ring: The protected amine is then reacted with appropriate cyclobutylidene precursors under controlled conditions to form the cyclobutylidene ring.
Esterification: The final step involves esterification with ethyl acetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)cyclobutylidene)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)cyclobutylidene)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)cyclobutylidene)acetate involves the interaction of its functional groups with specific molecular targets. The Boc protecting group is cleaved under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways . The cyclobutylidene ring provides structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Ethyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)cyclobutylidene)acetate can be compared with other Boc-protected compounds:
Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate: Similar in structure but contains a hydroxyl group instead of a cyclobutylidene ring.
tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate: Contains a benzene ring instead of a cyclobutylidene ring.
These comparisons highlight the unique structural features of this compound, particularly the presence of the cyclobutylidene ring, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutylidene]acetate |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)8-10-6-11(7-10)9-15-13(17)19-14(2,3)4/h8,11H,5-7,9H2,1-4H3,(H,15,17) |
InChI Key |
QSXKBUBVFHFFFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CC(C1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















